[4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol [4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol
Brand Name: Vulcanchem
CAS No.: 55438-52-3
VCID: VC3798764
InChI: InChI=1S/C11H14ClNO/c12-10-3-1-8(2-4-10)11-6-13-5-9(11)7-14/h1-4,9,11,13-14H,5-7H2
SMILES: C1C(C(CN1)C2=CC=C(C=C2)Cl)CO
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol

[4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol

CAS No.: 55438-52-3

Cat. No.: VC3798764

Molecular Formula: C11H14ClNO

Molecular Weight: 211.69 g/mol

* For research use only. Not for human or veterinary use.

[4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol - 55438-52-3

Specification

CAS No. 55438-52-3
Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
IUPAC Name [4-(4-chlorophenyl)pyrrolidin-3-yl]methanol
Standard InChI InChI=1S/C11H14ClNO/c12-10-3-1-8(2-4-10)11-6-13-5-9(11)7-14/h1-4,9,11,13-14H,5-7H2
Standard InChI Key CAPQIHOUMBRMTA-UHFFFAOYSA-N
SMILES C1C(C(CN1)C2=CC=C(C=C2)Cl)CO
Canonical SMILES C1C(C(CN1)C2=CC=C(C=C2)Cl)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

[4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol features a pyrrolidine ring (a five-membered amine heterocycle) substituted at the 4-position with a 4-chlorophenyl group and at the 3-position with a hydroxymethyl moiety. The compound’s molecular formula is C11H14ClNO\text{C}_{11}\text{H}_{14}\text{ClNO}, with a molar mass of 211.69 g/mol . Its IUPAC name, [4-(4-chlorophenyl)pyrrolidin-3-yl]methanol, reflects this substitution pattern.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number55438-52-3
Molecular FormulaC11H14ClNO\text{C}_{11}\text{H}_{14}\text{ClNO}
Molecular Weight211.69 g/mol
SMILESC1C(C(CN1)C2=CC=C(C=C2)Cl)CO
InChI KeyCAPQIHOUMBRMTA-UHFFFAOYSA-N

Stereochemical Considerations

The compound exhibits stereoisomerism due to two chiral centers at the 3- and 4-positions of the pyrrolidine ring. The (3S,4R) configuration is particularly notable, as its hydrochloride salt (CAS: 1217780-42-1) has been isolated for stability in research settings . This enantiomer’s three-dimensional arrangement influences its binding affinity to biological targets, a critical factor in structure-activity relationship (SAR) studies.

Synthesis and Derivatives

Synthetic Pathways

While detailed synthetic protocols for [4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol are proprietary, general strategies involve:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminoadcohols or reductive amination of keto-acids.

  • Chlorophenyl Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

  • Hydroxymethyl Functionalization: Oxidation-reduction sequences or direct hydroxylation .

Structural Derivatives

The compound’s modular structure allows for diversification:

Table 2: Notable Derivatives

DerivativeCAS NumberMolecular FormulaKey Modifications
[(3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride1217780-42-1C11H15Cl2NO\text{C}_{11}\text{H}_{15}\text{Cl}_2\text{NO}Salt form enhances crystallinity and solubility .
4-(4-Chlorophenyl)-2-thiazole analogs-VariedThiazole ring substitution .

Pharmacological Research

Mechanistic Insights

The chlorophenyl group confers lipophilicity, enhancing blood-brain barrier permeability, while the pyrrolidine ring mimics endogenous amine neurotransmitters. Preliminary studies suggest affinity for:

  • Dopamine Receptors: Analogous to atypical antipsychotics.

  • Sigma-1 Receptors: Implicated in neuroprotection and analgesia .

Applications in Medicinal Chemistry

Scaffold for Drug Design

The compound’s balanced hydrophobicity and hydrogen-bonding capacity make it a versatile scaffold:

  • Central Nervous System (CNS) Agents: Structural similarity to procaine and lidocaine derivatives suggests local anesthetic potential .

  • Enzyme Inhibitors: Molecular docking predicts binding to acetylcholinesterase (ΔG: −9.2 kcal/mol).

Structure-Activity Relationship (SAR) Trends

  • Chlorine Position: Para-substitution on the phenyl ring maximizes steric complementarity with hydrophobic binding pockets.

  • Hydroxymethyl Orientation: The (3S,4R) configuration optimizes hydrogen bonding with catalytic residues .

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